molecular formula C11H16Cl3N B7852078 Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride

Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride

Cat. No.: B7852078
M. Wt: 268.6 g/mol
InChI Key: VVMWVPDJSLDYGS-UHFFFAOYSA-N
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Description

Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a butyl group attached to a 3,4-dichlorophenylmethylamine moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(3,4-dichlorophenyl)methyl]amine
  • Butyl[(3,4-dichlorophenyl)methyl]amine sulfate
  • Butyl[(3,4-dichlorophenyl)methyl]amine nitrate

Uniqueness

Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Compared to its analogs, the hydrochloride salt form offers enhanced solubility and stability, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMWVPDJSLDYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-78-1
Record name Benzenemethanamine, N-butyl-3,4-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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